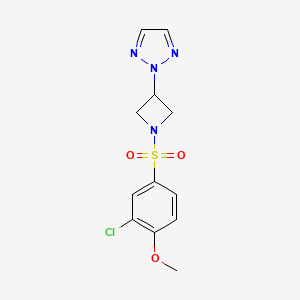

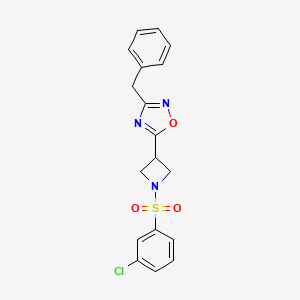

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has been the subject of significant scientific research. It is a triazole-based compound that has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Reactivity

Synthesis of α-Amino Ketones

N-Sulfonyl-1,2,3-triazoles, when reacted with water in the presence of a rhodium catalyst, produce α-amino ketones in high yield. This process, which involves an intermediary α-imino rhodium(II) carbenoid inserting into the O-H bond of water, is a regioselective method for the 1,2-aminohydroxylation of terminal alkynes (Miura et al., 2012).

Antifungal and Antimicrobial Activities

Compounds with 1,2,3-triazole derivatives exhibit potent antifungal and antimicrobial activities. For example, certain isatin 1,2,3-triazoles are identified as potent inhibitors against caspase-3, showing significant biological activity (Jiang & Hansen, 2011).

Chemical Modification for Enhanced Biological Activity

The chemical modification of molecules containing the azetidinone and triazole motifs has led to derivatives with enhanced antimicrobial activities against gram-negative bacteria. This modification process emphasizes the importance of stereochemistry and structural optimization for biological efficacy (Kishimoto et al., 1984).

Novel Organic Synthesis Methods

Transition-Metal-Catalyzed Transformations

Recent advancements in the transition-metal-catalyzed decomposition of electron-deficient 1,2,3-triazoles to form metallo azavinyl carbenes have opened up new pathways for the synthesis of highly functionalized nitrogen-based heterocycles. These transformations are pivotal for the development of complex organic molecules with potential pharmaceutical applications (Anbarasan et al., 2014).

Copper-Catalyzed Synthesis for N-Sulfonyl-1,2,3-Triazoles

The selective synthesis of 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles via the Cu-catalyzed azide-alkyne cycloaddition reaction represents a convenient method to access these compounds. This methodology provides a straightforward approach to generate N-sulfonyltriazoles, which are valuable synthons for further chemical transformations (Yoo et al., 2007).

properties

IUPAC Name |

2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-14-4-5-15-17/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEYYAPIOHAWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2737868.png)

![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)

![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737877.png)

![2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2737880.png)

![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)